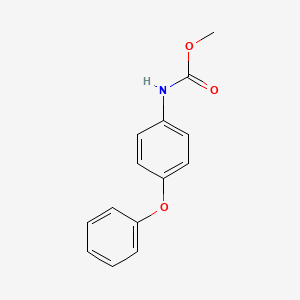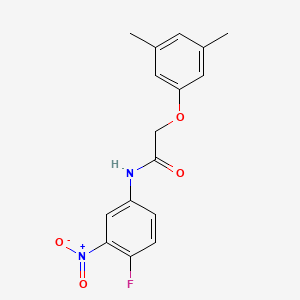
2-(3,5-dimethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with both aromatic and nitro functional groups, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, undergoes a reaction with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.
Nitration: The phenoxy intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Fluorination: The nitrated intermediate is subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Amidation: Finally, the fluorinated intermediate is reacted with an amine derivative to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluoro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(3,5-dimethylphenoxy)-N-(4-bromo-3-nitrophenyl)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.
2-(3,5-dimethylphenoxy)-N-(4-iodo-3-nitrophenyl)acetamide: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(3,5-dimethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its halogenated analogs.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-10-5-11(2)7-13(6-10)23-9-16(20)18-12-3-4-14(17)15(8-12)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMGAJLDMLBWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)
![N-[4-[[[2-(4-chlorophenyl)acetyl]amino]carbamoyl]phenyl]acetamide](/img/structure/B5853865.png)
![N-[(4-bromophenyl)carbamothioyl]propanamide](/img/structure/B5853878.png)
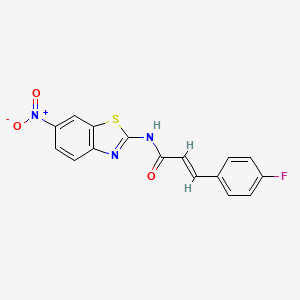
![1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)
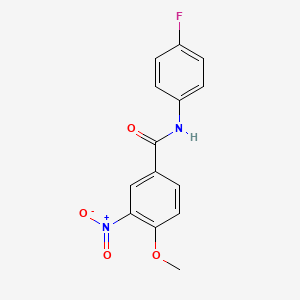
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)
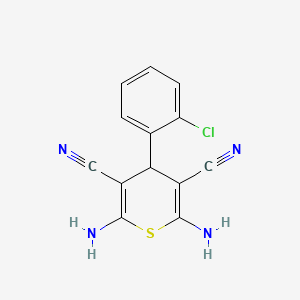
![1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5853932.png)
![1-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B5853936.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![(3-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5853968.png)
